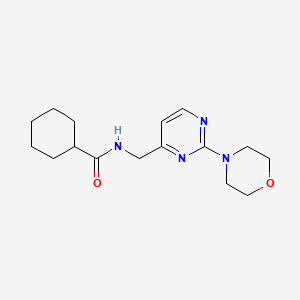

N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c21-15(13-4-2-1-3-5-13)18-12-14-6-7-17-16(19-14)20-8-10-22-11-9-20/h6-7,13H,1-5,8-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJMGUFAHVUSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=NC(=NC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide typically involves the reaction of 2-chloro-4-morpholinopyrimidine with cyclohexanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a nucleophile like sodium azide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects in treating inflammation-related disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response . The compound forms hydrophobic interactions with the active sites of these enzymes, thereby reducing their activity and subsequent production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol (V4)

- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8)

Uniqueness

N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide is unique due to its specific structural features that allow it to effectively inhibit iNOS and COX-2 enzymes. This makes it a promising candidate for the development of new anti-inflammatory therapies .

Biological Activity

N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary biological activity of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory processes. The main targets include:

- Inducible Nitric Oxide Synthase (iNOS) : This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule that plays a crucial role in inflammation.

- Cyclooxygenase-2 (COX-2) : An enzyme that catalyzes the formation of prostaglandins from arachidonic acid, which are mediators of inflammation.

Mode of Action

The compound interacts with iNOS and COX-2 by binding to their active sites, thereby inhibiting their enzymatic activity. This inhibition leads to:

- Reduced Nitric Oxide Production : By inhibiting iNOS, the compound decreases NO levels, which are often elevated during inflammatory responses.

- Decreased Prostaglandin Synthesis : Inhibition of COX-2 results in lower levels of prostaglandins, further mitigating inflammation.

Biochemical Pathways

The inhibition of iNOS and COX-2 affects several biochemical pathways associated with inflammation. Specifically, it reduces the expression of pro-inflammatory cytokines and mediators, leading to a significant decrease in inflammatory responses in various cell types, including macrophages.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : The compound is absorbed effectively when administered.

- Distribution : It shows good tissue distribution, allowing it to reach sites of inflammation.

- Metabolism : Metabolic studies suggest that it undergoes biotransformation primarily in the liver.

- Excretion : The compound is excreted through renal pathways.

Research Findings

Several studies have evaluated the biological activity of this compound:

-

In Vitro Studies : Research indicates that this compound significantly inhibits the production of NO and reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .

Parameter Control Group Treatment Group NO Production (µM) 25 5 iNOS mRNA Expression (Fold) 1 0.3 COX-2 mRNA Expression (Fold) 1 0.5 - Cytotoxicity Assays : The compound has been assessed for cytotoxic effects against various cancer cell lines, showing potential as an anticancer agent .

- Case Studies : In clinical settings, derivatives similar to this compound have been tested for their efficacy in treating conditions like rheumatoid arthritis and Crohn's disease .

Q & A

Q. What are the standard synthetic routes for N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide, and which characterization techniques are essential for confirming its structural integrity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution of 4-chloropyrimidine derivatives with morpholine, followed by amide coupling between the morpholinopyrimidine intermediate and cyclohexanecarboxylic acid. Key steps include purification via column chromatography and recrystallization. Structural confirmation requires 1H/13C NMR for functional group analysis, HPLC (>98% purity), and mass spectrometry (HRMS or ESI-MS) to verify molecular weight .

Q. How can researchers initially assess the biological activity of this compound in vitro?

- Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase profiling) to identify potential targets. Use cell viability assays (MTT or ATP-based luminescence) in cancer cell lines to screen for antiproliferative activity. Parallel toxicity assays in non-cancerous cells (e.g., HEK293) help evaluate selectivity. Dose-response curves (IC50 values) should be generated using serial dilutions (1 nM–100 µM) .

Q. What spectroscopic and chromatographic methods are critical for purity assessment?

- Methodological Answer: Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Thermogravimetric analysis (TGA) ensures thermal stability, while differential scanning calorimetry (DSC) confirms crystallinity. Solubility profiles in DMSO, PBS, and ethanol should be documented for reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side-product formation?

- Methodological Answer: Optimize reaction conditions by testing catalysts (e.g., HATU vs. EDC for amide coupling), solvent systems (DMF vs. THF), and temperature (room temp vs. reflux). Use design of experiments (DoE) to identify critical parameters. Monitor intermediates via thin-layer chromatography (TLC) and employ flash chromatography with gradient elution for efficient purification. Kinetic studies under varying pH (6–8) can reduce hydrolysis by-products .

Q. What methodologies are recommended to resolve contradictions in biological activity data across different experimental models?

- Methodological Answer: Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to validate target engagement. Cross-validate results in 3D cell cultures or patient-derived xenografts (PDX) if discrepancies arise in 2D models. Perform metabolomic profiling to rule out off-target effects. Statistical tools like Bland-Altman analysis or meta-regression can quantify variability between models .

Q. How should computational approaches be integrated to predict the binding affinity of this compound with target enzymes?

- Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Glide) to model interactions with kinase active sites. Validate docking poses via molecular dynamics (MD) simulations (GROMACS, NAMD) over 100 ns trajectories. Calculate binding free energies (ΔG) using MM/PBSA or MM/GBSA . Compare predictions with experimental SPR or ITC data to refine force field parameters .

Q. What strategies are effective in scaling up synthesis while maintaining batch-to-batch consistency?

- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction completion). Use membrane-based separation (nanofiltration) to replace traditional distillation. Conduct quality-by-design (QbD) studies to define critical quality attributes (CQAs). Accelerated stability testing (40°C/75% RH for 6 months) ensures robustness in storage conditions .

Q. How can researchers elucidate the metabolic pathways and pharmacokinetic properties of this compound?

- Methodological Answer: Perform in vitro microsomal stability assays (human liver microsomes) with LC-MS/MS to identify Phase I metabolites. Use Caco-2 cell monolayers to assess intestinal permeability. For in vivo PK, administer the compound to rodents and collect plasma samples at timed intervals. Non-compartmental analysis (WinNonlin) calculates AUC, t1/2, and bioavailability .

Data Analysis and Theoretical Frameworks

Q. How can conflicting data on the compound’s mechanism of action be systematically addressed?

- Methodological Answer: Apply systems biology approaches (e.g., pathway enrichment analysis via KEGG or Reactome) to contextualize omics data. Use Bayesian network modeling to infer causal relationships between targets and phenotypic outcomes. Validate hypotheses with CRISPR/Cas9 knockout of suspected effector genes. Triangulate findings with structural biology data (e.g., X-ray co-crystallography) .

Q. What theoretical frameworks guide the design of experiments for this compound’s application in neurodegenerative disease models?

- Methodological Answer:

Link research to kinase inhibition theory (e.g., targeting tau hyperphosphorylation in Alzheimer’s) or neuroinflammation pathways (JAK/STAT modulation). Use transgenic animal models (e.g., APP/PS1 mice) to test hypotheses. Employ behavioral assays (Morris water maze) alongside biomarker analysis (Aβ42, p-tau) for multidimensional data integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.